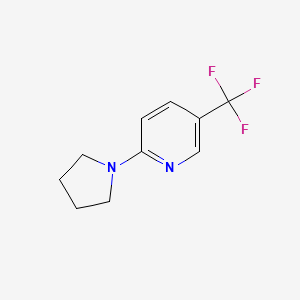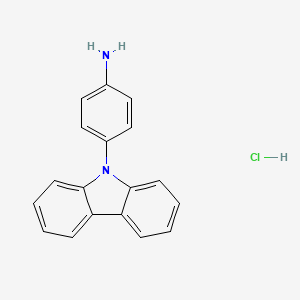
4-(9H-Carbazol-9-yl)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(9H-Carbazol-9-yl)aniline hydrochloride is a useful research compound. Its molecular formula is C18H15ClN2 and its molecular weight is 294.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Organic Chemistry
- Synthesis of 2-(9H-carbazol-1-yl)anilines : Demonstrated by refluxing 2,3′-biindolyl with ketones in ethanolic HCl, yielding high regioselectivity and potential for creating benzodiazepinocarbazoles and indolo[3,2-c]carbazoles (Noland et al., 2018).
- Transition-metal-free carbazole synthesis : Utilizing anilines and cyclohexanones or acetophenones, this method promotes the synthesis of 9-arylcarbazoles and 1,2,4-triarylpyrroles under KI/I2 catalysis (Wu et al., 2017).
Material Science
- Electrochromic Materials : A study on novel aromatic polyurethanes containing triphenylamine derivatives, synthesized for potential applications in smart windows and memory devices due to their stable and reversible electrochromic properties (Ji et al., 2016).
- Organic Light-Emitting Diodes (OLEDs) : Research into bipolar chromophores consisting of a 4-(9H-carbazole-9-yl)aniline moiety for single-layer OLEDs, demonstrating the importance of molecular design in semiconductor synthesis for efficient light emission (Sen et al., 2016).
Biomedical Applications
- Antimicrobial Activities : 9H-carbazole derivatives have been synthesized and tested for their antimicrobial properties, showcasing the potential of carbazole compounds in pharmaceutical applications (Salih et al., 2016).
- Neurodegenerative Diseases : Schiff bases derived from (2RS)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide have been studied for their potential applicability in treating neurodegenerative disorders, utilizing bioinformatics tools to predict their binding to therapeutic targets (Avram et al., 2021).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-carbazol-9-ylaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2.ClH/c19-13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20;/h1-12H,19H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQROJKMLJRSAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383516 |
Source


|
| Record name | 4-(9H-Carbazol-9-yl)aniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312700-07-5 |
Source


|
| Record name | 4-(9H-Carbazol-9-yl)aniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is 9-(4-Aminophenyl)carbazole hydrochloride a compound of interest in the synthesis of electrochromic polymers?
A1: 9-(4-Aminophenyl)carbazole hydrochloride, also known as 4-(9H-Carbazol-9-yl)aniline hydrochloride, serves as a crucial monomer in the palladium-catalyzed polymerization reaction. This compound, denoted as M3 in the study, reacts with either 2,7-dibromo-9-(2-ethylhexyl)-carbazole (M1) or 2,7-dibromo-9-t-butyloxycarbonyl-carbazole (M2) to form the polymer backbone. [] The resulting polymers, termed polyiminocarbazolylenes, exhibit promising electrochromic properties. The presence of the carbazole unit in M3 contributes to the polymer's ability to undergo reversible oxidation and reduction, leading to visually detectable color changes. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






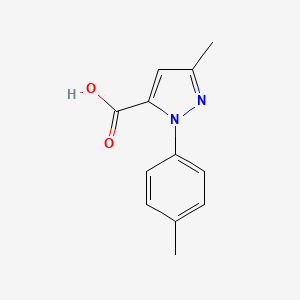
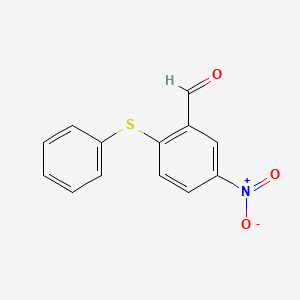
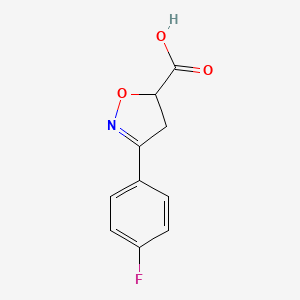
![4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1306121.png)

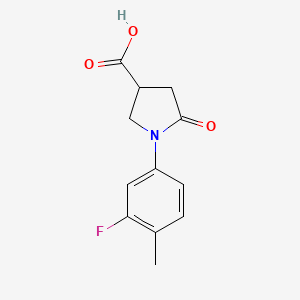
![Methyl 3-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1306134.png)
